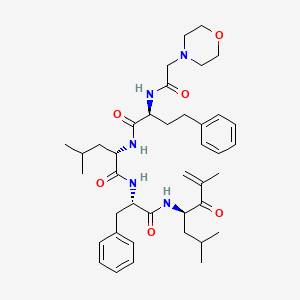

Alkene Leucine Carfilzomib

Description

Properties

Molecular Formula |

C40H57N5O6 |

|---|---|

Molecular Weight |

703.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H57N5O6/c1-27(2)23-33(37(47)29(5)6)42-40(50)35(25-31-15-11-8-12-16-31)44-39(49)34(24-28(3)4)43-38(48)32(18-17-30-13-9-7-10-14-30)41-36(46)26-45-19-21-51-22-20-45/h7-16,27-28,32-35H,5,17-26H2,1-4,6H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t32-,33+,34-,35-/m0/s1 |

InChI Key |

CSADYEVGOVYMHC-SNSGHMKVSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)C(=C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Canonical SMILES |

CC(C)CC(C(=O)C(=C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Origin of Product |

United States |

Structural Elucidation and Chemical Architecture of Carfilzomib

Core Tetrapeptide Backbone Analysis

The foundation of Carfilzomib (B1684676) is a tetrapeptide backbone that positions the reactive functional groups for optimal interaction with its biological target. aacrjournals.org This backbone is composed of four specifically chosen amino acid moieties linked sequentially. nih.govchemicalbook.com Starting from the N-terminus (P4 position) and moving towards the C-terminus (P1 position), the sequence is: a morpholinoacetyl-capped (S)-2-amino-4-phenylbutanoic acid (P4), an L-leucine (P3), an L-phenylalanine (P2), and a C-terminal L-leucine derivative at the P1 position which is attached to the epoxyketone warhead. nih.gov The peptide structure allows Carfilzomib to be recognized by the proteasome, mimicking a natural protein substrate. The side chains of these residues engage with specific binding pockets within the proteasome's active site, contributing significantly to the inhibitor's high selectivity. rcsb.org

The Epoxyketone Warhead: Chemical Reactivity and Biological Functionality

The defining feature of Carfilzomib's chemical architecture is its α,β-epoxyketone pharmacophore. aacrjournals.orgnih.gov This functional group is the "warhead" of the molecule, responsible for its potent and irreversible inhibition of the proteasome. fda.govcellsignal.comebi.ac.uk The epoxyketone forms a stable, covalent bond with the N-terminal threonine residue located in the active site of the 20S proteasome core particle. drugbank.comaacrjournals.org

Specifically, the hydroxyl group of the threonine residue acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. This is followed by the formation of a stable seven-membered morpholino-ether ring adduct, which effectively and irreversibly blocks the chymotrypsin-like (CT-L) catalytic activity of the proteasome's β5 subunit. aacrjournals.orgresearchgate.net This high degree of specificity for the threonine-based active site of the proteasome means that Carfilzomib has minimal interaction with other classes of enzymes, such as serine proteases. aacrjournals.orgresearchgate.net

The synthesis of the crucial epoxyketone warhead is a significant challenge that originates from an alkene precursor. acs.orggoogle.com The stereochemistry of the epoxide is critical for the molecule's inhibitory activity, necessitating a highly controlled synthetic approach. acs.orgrsc.org The process involves the stereoselective epoxidation of a corresponding N-protected amino keto-alkene. google.com

Developing a scalable asymmetric epoxidation protocol was a key step in the manufacturing process of Carfilzomib. acs.orgacs.org Research in this area has focused on various catalytic systems, including manganese-based catalysts, to achieve the desired diastereoselectivity and yield. researchgate.netacs.org The successful installation of the chiral epoxide with the correct (R) configuration at the C-terminal end is a testament to advancements in modern organic synthesis, enabling the large-scale production of this complex therapeutic agent. acs.orgmdpi.com

Leucine (B10760876) Residues: Structural Contribution and Stereochemical Significance

Leucine residues play a pivotal role in the structure and function of Carfilzomib. The compound contains two key leucine moieties: one at the P3 position of the tetrapeptide backbone and a leucine-derived fragment at the P1 position, which is directly attached to the epoxyketone warhead. nih.gov The hydrophobic isobutyl side chains of these leucine residues are crucial for binding to the proteasome.

Other Key Amino Acid Moieties and Their Positional Importance

Beyond the leucine residues, the other components of the peptide backbone are also critical for the molecule's function.

L-Phenylalanine (P2): Located at the P2 position, the benzyl (B1604629) side chain of this amino acid residue fits into the S2 binding pocket of the proteasome. This interaction further anchors the inhibitor within the active site.

(S)-2-amino-4-phenylbutanoic acid (P4): This non-proteinogenic amino acid at the P4 position contributes to the inhibitor's selectivity. nih.gov Its phenylbutyl side chain interacts with the S4 binding pocket. rcsb.org

N-terminal Morpholinoacetyl Cap: The peptide backbone is capped at the N-terminus with a morpholinoacetyl group. nih.gov This modification was a critical design improvement over earlier analogs, as the morpholine (B109124) ring significantly enhances the aqueous solubility of the compound, which is a crucial property for a parenterally administered agent. nih.gov

The combination of these specific residues and the terminal cap creates a molecule that is not only potent and highly selective but also possesses the necessary physicochemical properties for its application.

Table 2: Summary of Key Structural Components and Their Functions

| Component | Position | Function | Source(s) |

|---|---|---|---|

| Epoxyketone Group | C-Terminus | Irreversibly binds to the proteasome's active site threonine (the "warhead"). | drugbank.comfda.govaacrjournals.org |

| Leucine Derivative | P1 | Side chain binds to the hydrophobic S1 pocket, conferring specificity. | rcsb.org |

| L-Phenylalanine | P2 | Side chain binds to the S2 pocket. | nih.gov |

| L-Leucine | P3 | Side chain binds to the S3 pocket. | nih.govrcsb.org |

| (S)-2-amino-4-phenylbutanoic acid | P4 | Binds to the S4 pocket, contributing to selectivity. | nih.govrcsb.org |

| Morpholinoacetyl Group | N-Terminus | Increases aqueous solubility. | nih.govnih.gov |

Advanced Synthetic Methodologies for Carfilzomib and Analogs

Total Synthesis Approaches: Step-by-Step Chemical Transformations

The total synthesis of Carfilzomib (B1684676) is often approached through a convergent strategy. This involves the separate synthesis of key fragments which are later coupled to form the final molecule. A common approach is to synthesize the N-terminal morpholine-capped tripeptide and the C-terminal leucine-derived epoxyketone fragment independently, followed by a final amide bond formation.

A representative liquid-phase synthesis can be outlined as follows:

Peptide Fragment Synthesis : The synthesis begins with the sequential coupling of protected amino acids. For instance, N-Boc-L-homophenylalanine is coupled with L-phenylalanine benzyl (B1604629) ester using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). google.com

Deprotection and Further Coupling : The Boc (tert-butyloxycarbonyl) protecting group on the resulting dipeptide is removed using an acid, typically trifluoroacetic acid (TFA), to expose the free amine. google.com This amine is then coupled with the next amino acid in the sequence, (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, again using a coupling agent to form the protected tripeptide.

Preparation of the Epoxyketone Fragment : The crucial epoxyketone "warhead" is synthesized starting from a protected leucine (B10760876) derivative, such as N-Boc-L-leucine. researchgate.netgoogle.com This is often converted to a Weinreb amide, which then reacts with a Grignard reagent like isopropenylmagnesium bromide to form a vinyl ketone. researchgate.netacs.org

Stereoselective Epoxidation : The resulting N-protected amino keto-alkene undergoes a stereoselective epoxidation reaction to create the desired (R)-epoxide. This is a critical and challenging step, discussed in detail in section 3.3.

Final Fragment Coupling : The N-terminal protecting group (e.g., Boc) is removed from the epoxyketone fragment. The resulting amine is then coupled with the carboxyl terminus of the morpholine-capped tripeptide fragment. This final condensation reaction, often facilitated by agents like HATU or DIC/HOBt, yields the Carfilzomib molecule. google.comgoogle.com The crude product is then purified, often via chromatography or recrystallization. google.com

Solid-Phase Peptide Synthesis (SPPS) Strategies for the Peptide Chain

Solid-Phase Peptide Synthesis (SPPS) offers an efficient and often automated alternative for constructing the peptide backbone of Carfilzomib, avoiding the need for purification of intermediate peptide fragments. sterlingpharmasolutions.comresearchgate.net

The general SPPS strategy involves the following steps:

Resin Loading : The C-terminal amino acid of the desired peptide fragment, Fmoc-Phe-OH, is anchored to a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin or a Wang resin. google.com

Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). google.com

Coupling : The next N-Fmoc protected amino acid in the sequence (e.g., Fmoc-Leu-OH) is activated by a coupling agent system (e.g., DIC/HOBt or HATU) and added to the resin to form a new peptide bond with the free amine of the preceding residue. google.com

Iteration : The deprotection and coupling steps are repeated sequentially with Fmoc-Homophe-OH and finally the morpholino-containing cap (e.g., 2-morpholinoacetic acid) to build the complete tetrapeptide chain on the solid support. google.com

Cleavage : Once the sequence is complete, the peptide is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. sterlingpharmasolutions.com

Final Coupling : The cleaved and purified peptide acid is then coupled with the separately synthesized amino epoxyketone fragment in a liquid-phase reaction to yield Carfilzomib. google.com

| SPPS Parameter | Description | Example Reagents |

| Solid Support | The insoluble polymer matrix to which the peptide chain is anchored. | 2-CTC Resin, Wang Resin google.com |

| Protecting Group | Temporarily blocks the alpha-amino group of the incoming amino acid. | Fmoc (9-fluorenylmethyloxycarbonyl) google.com |

| Coupling Agents | Facilitate the formation of the amide (peptide) bond. | DIC/HOBt, HATU google.com |

| Deprotection Reagent | Removes the N-terminal protecting group for the next coupling step. | Piperidine in DMF google.com |

| Cleavage Reagent | Releases the completed peptide from the solid support. | Trifluoroacetic Acid (TFA) sterlingpharmasolutions.com |

Stereoselective Epoxidation Reactions for the Alkene-to-Epoxyketone Conversion

The conversion of the N-protected leucinyl alkene to the corresponding epoxyketone is arguably the most critical and synthetically challenging step in the synthesis of Carfilzomib. The biological activity is highly dependent on the precise stereochemistry of the epoxide, requiring the (R)-configuration at the C2 position of the oxirane ring. mdpi.comgoogle.com

Several methods have been developed to achieve this transformation:

Peroxy-acid Epoxidation : Early methods utilized reagents like meta-chloroperoxybenzoic acid (mCPBA). However, these approaches often result in poor diastereoselectivity. researchgate.net

Hypochlorite-based Epoxidation : The use of aqueous sodium hypochlorite (B82951) (bleach) or calcium hypochlorite has been reported. google.com While this method avoids certain hazardous reagents, it can also lead to low diastereoselectivity (e.g., a 2.4:1 ratio of desired to undesired diastereomer) and presents exothermic safety risks on a large scale. google.comgoogle.com

Metal-Catalyzed Asymmetric Epoxidation : To improve selectivity, various metal-based catalytic systems have been investigated. Manganese catalysts, in particular, have been explored for this transformation. google.comresearcher.liferesearchgate.net The choice of the chiral ligand associated with the metal is crucial for inducing the desired stereochemistry. mdpi.comresearchgate.net

Substrate-Controlled Epoxidation : Some routes rely on the existing chirality in the substrate to direct the stereochemical outcome of the epoxidation. For instance, using magnesium monoperoxyphthalate (MMPP) with a phase transfer catalyst can provide improved diastereoselectivity. mdpi.com

Challenges in Diastereoselectivity and Yield Optimization

The primary challenge in the epoxidation step is achieving a high diastereomeric excess (d.e.) in favor of the desired (S,R)-epoxide over the undesired (S,S)-epoxide.

Reagent Control vs. Substrate Control : Some catalytic systems inherently favor the formation of the undesired diastereomer. One study using a specific manganese catalyst found that the reaction with the natural Boc-L-Leucine-derived enone produced the wrong epoxide diastereomer. google.com To obtain the correct stereochemistry, the researchers had to use the unnatural and more expensive Boc-D-Leucine derivative as a starting material to achieve the desired product. google.com

Process Optimization : Significant process development has focused on optimizing this step. By adjusting parameters such as the catalyst, solvent, and temperature, improvements have been made. In one case, optimization of a pyridine/bleach epoxidation process led to an increase in diastereoselectivity from 5:1 to 6.5:1 with over 95% conversion. mdpi.comresearchgate.net

Epimerization : The chiral center alpha to the ketone is prone to epimerization (loss of stereochemical integrity) under certain conditions, such as during purification on silica (B1680970) gel, which can further complicate the isolation of the pure, desired product. researchgate.netacs.org

| Epoxidation Method | Oxidant | Typical Diastereoselectivity (desired:undesired) | Key Challenges |

| Peroxy-acid | mCPBA | Low | Poor selectivity researchgate.net |

| Hydrogen Peroxide | H₂O₂ | 1.7:1 google.com | Low selectivity, requires purification |

| Hypochlorite | NaOCl (bleach) | ~2.4:1 google.com | Low selectivity, exothermic reaction google.com |

| Optimized Hypochlorite | NaOCl/Pyridine | 6.5:1 mdpi.com | Requires careful process control |

| Mn-Catalyzed | H₂O₂/AcOH | Favors undesired diastereomer with L-Leu substrate google.com | Catalyst may favor wrong stereoisomer |

Incorporation of Leucine and Modified Leucine Derivatives in Synthesis

The Carfilzomib structure contains two leucine residues and one modified leucine derivative, homophenylalanine. The incorporation of these specific amino acids is fundamental to its interaction with the proteasome.

The synthesis uses standard peptide coupling techniques to incorporate these residues. nih.gov For the peptide backbone, Fmoc-L-Leu-OH and Fmoc-L-Homophe-OH are used in SPPS, or their Boc-protected counterparts are used in liquid-phase synthesis. google.comgoogle.com The crucial epoxyketone warhead is derived from N-Boc-L-leucine. google.com

A critical aspect of this process is the stereochemical purity of the amino acid starting materials. The use of L-leucine or L-homophenylalanine containing even small amounts of their corresponding D-isomers can lead to the formation of undesired diastereomeric impurities in the final Carfilzomib product. google.com These impurities are often difficult to separate from the active pharmaceutical ingredient. Therefore, starting with highly pure amino acid isomers (e.g., >99.9% purity) is essential for controlling the stereochemical integrity of the final molecule. google.com

Furthermore, research into Carfilzomib analogs has involved the incorporation of non-natural amino acids in place of the standard residues to improve properties like cell permeability and potency. nih.gov

Novel Synthetic Routes for Diverse Proteasome Inhibitor Scaffolds

To improve upon the properties of Carfilzomib, researchers are exploring novel synthetic routes to create structurally diverse analogs. A key area of focus is the development of macrocyclic peptide inhibitors. researchgate.net

Macrocyclic Peptide Analogues

Inspired by macrocyclic natural products, synthetic efforts have been directed toward creating macrocyclic versions of peptide epoxyketones. acs.org Macrocyclization can enhance metabolic stability and target specificity compared to linear peptides.

A representative synthesis of a macrocyclic analogue involves several key steps:

Linear Peptide Synthesis : A linear tripeptide precursor is synthesized. This often involves coupling a dipeptide with a specially functionalized non-natural phenylalanine derivative, such as Ac-Phe(3-F,4-NO₂)-OH. The fluorine and nitro groups are strong electron-withdrawing groups essential for the subsequent cyclization step. acs.org

Macrocyclization : The key step is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. Under basic conditions, a nucleophilic group on the peptide backbone (e.g., the hydroxyl group of a 5-hydroxytryptophan (B29612) residue) attacks the electron-deficient aromatic ring of the modified phenylalanine, displacing the fluorine atom and closing the ring to form the macrocycle. acs.org This reaction can be slow and require optimization to achieve reasonable yields. acs.org

Elaboration : After the macrocycle is formed, the peptide chain is extended. The protecting group on the N-terminus is removed, and the resulting amine is coupled with the C-terminal epoxyketone fragment (e.g., deprotected 8a or 8b from Scheme 2 in the source), which is prepared in a similar manner to the warhead of Carfilzomib itself. acs.org

This strategy allows for the creation of novel, constrained peptide scaffolds that retain the essential epoxyketone warhead, opening avenues for the development of new proteasome inhibitors with potentially improved pharmacological profiles. acs.org

Non-Peptide Proteasome Inhibitor Synthetic Pathways

While Carfilzomib is a potent tetrapeptide-based proteasome inhibitor, significant research has been directed towards the development of non-peptide inhibitors. medkoo.comwikipedia.org The rationale for exploring non-peptidic scaffolds is to improve upon the pharmacological properties of peptide-based drugs, such as enhancing metabolic stability, oral bioavailability, and cell permeability, while potentially reducing immunogenicity. researchgate.net These efforts have led to the discovery of diverse chemical structures that effectively inhibit the proteasome, often through different mechanisms and with unique selectivity profiles compared to their peptide counterparts. scispace.com The synthetic pathways to these non-peptide inhibitors are distinct from the traditional peptide coupling methods used for Carfilzomib and its direct peptide analogs.

The development of these inhibitors often begins with high-throughput screening of compound libraries to identify novel, non-peptidic chemical scaffolds that demonstrate inhibitory activity against the proteasome. google.com Once a hit is identified, medicinal chemistry efforts focus on creating a library of analogs to establish a structure-activity relationship (SAR) and optimize potency, selectivity, and drug-like properties. scispace.comgoogle.com Key synthetic strategies often involve building a core heterocyclic or aromatic structure and functionalizing it with moieties that mimic the key interactions of peptide inhibitors within the proteasome's active site.

Boronic Acid-Based Non-Peptide Inhibitors

A prominent class of non-peptide proteasome inhibitors utilizes a boronic acid "warhead," similar to the first-in-class proteasome inhibitor bortezomib (B1684674). researchgate.net The boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome's β5 subunit. researchgate.net Synthetic strategies focus on attaching this boronic acid group to various non-peptidic scaffolds.

One approach involves the synthesis of derivatives based on a 1,4-naphthoquinone (B94277) scaffold. nih.gov These compounds have shown potent inhibitory activity in the nanomolar range against the chymotrypsin-like (ChT-L) activity of the human 20S proteasome. researchgate.netnih.gov Docking studies suggest these non-peptidic structures can be optimized for enhanced interaction with the proteasome active site. nih.gov Another study detailed the synthesis of non-peptide boronic acid derivatives that exhibited better proteasome inhibitory activities than a lead compound, PI-083, demonstrating the potential for rational drug design in this class. nih.gov

| Scaffold Type | Key "Warhead" | Synthetic Approach Highlights | Research Findings |

|---|---|---|---|

| 1,4-Naphthoquinone | Boronic Acid | Rational drug design principles; linkage of boronic acid moiety to the naphthoquinone core. nih.gov | Several compounds showed IC50 values in the nanomolar range for chymotrypsin-like activity inhibition. Compound 3e showed improved metabolic stability compared to bortezomib. researchgate.netnih.gov |

| Aromatic Sulfonyl Naphthalene | Leucine-boronic Moiety | Development of inhibitors with a covalent bonding group. researchgate.net | Compounds 2a and 2c displayed higher anti-proliferative activities against MCF-7 cell lines than Bortezomib under the tested conditions. researchgate.net |

Pyrazole-Based Non-Peptide Inhibitors

Screening efforts have identified substituted pyrazole (B372694) derivatives as a novel class of non-peptide proteasome inhibitors. google.com A key advantage of this scaffold is its potential to overcome resistance to existing peptide-based inhibitors like bortezomib and carfilzomib. google.com The synthesis of these compounds involves constructing the core pyrazole ring and subsequently modifying its substituents to optimize biological activity.

A synthetic scheme for a lead compound, G4, was developed, which demonstrated selective inhibition of the chymotrypsin-like (CT-L) and caspase-like (C-L) activities of the proteasome. google.com The development of a tri-substituted pyrazole compound showed cytotoxic activity in various human solid cancer cell lines and significant anti-tumor activity in a prostate cancer mouse xenograft model. scispace.com This highlights the potential of developing non-covalent, reversible, and non-peptidic inhibitors for solid tumors, an area where peptide-based inhibitors have shown limited clinical benefit. scispace.comgoogle.com

| Scaffold Type | Mechanism | Synthetic Approach Highlights | Research Findings |

|---|---|---|---|

| Substituted Pyrazole | Non-covalent, reversible inhibition. scispace.com | Screening of compound libraries followed by synthesis of a small library of analogues to develop a structure-activity relationship (SAR). google.com | Identified compounds that selectively inhibit β5 (CT-L) and β1 (C-L) subunits. Demonstrated activity against cell lines with acquired resistance to bortezomib and/or carfilzomib. google.com |

Other Novel Non-Peptide Scaffolds

The overarching goal of these synthetic methodologies is to move beyond the limitations of peptide structures. By exploring diverse chemical spaces with scaffolds like pyrazoles and functionalized naphthoquinones, chemists aim to create next-generation proteasome inhibitors with improved pharmacokinetic profiles and broader therapeutic applications. scispace.comgoogle.com

Molecular Mechanism of Proteasome Inhibition by Carfilzomib

Carfilzomib (B1684676), a tetrapeptide epoxyketone, exerts its therapeutic effect through a highly specific and irreversible interaction with the 20S proteasome, a multi-catalytic protease complex responsible for degrading the majority of intracellular proteins. nih.govbloodjournal.runih.gov This inhibition is fundamental to its mechanism of action.

Irreversible Covalent Binding to the 20S Proteasome Catalytic Subunits

Carfilzomib's mechanism involves the formation of a stable, covalent bond with the 20S proteasome. wolfram.comresearchgate.net The epoxyketone pharmacophore of carfilzomib is key to this irreversible binding. nih.govfrontiersin.org This interaction is distinct from the reversible binding of other proteasome inhibitors like bortezomib (B1684674). nih.gov The irreversible nature of this bond ensures prolonged inhibition of the proteasome's activity, even after the drug has been cleared from circulation. nih.gov

The binding process involves a dual covalent interaction. mdpi.com The N-terminal morpholine (B109124) group in carfilzomib enhances its aqueous solubility, a crucial property for a therapeutic agent. nih.gov

Specificity for Chymotrypsin-like (β5) Activity

Carfilzomib demonstrates remarkable specificity for the chymotrypsin-like (ChT-L) activity of the proteasome, which is primarily mediated by the β5 subunit of the constitutive proteasome (c20S) and the LMP7 (β5i) subunit of the immunoproteasome (i20S). nih.govfrontiersin.orgrndsystems.comtocris.com It shows minimal cross-reactivity with other proteases, which is attributed to the unique N-terminal threonine active site within the proteasome. aacrjournals.org At therapeutic concentrations, it does not significantly inhibit the trypsin-like (β2) or caspase-like (β1) activities of the proteasome. nih.govfrontiersin.org This high selectivity for the β5 subunit is a key factor in its tolerability profile. cancernetwork.com

Interaction with N-terminal Threonine Residues

The core of carfilzomib's inhibitory action lies in its interaction with the N-terminal threonine residues of the proteasome's active sites. patsnap.com The epoxyketone portion of the molecule forms a dual covalent morpholino adduct with both the hydroxyl and amino groups of the N-terminal threonine on the β5 subunit. mdpi.comcancernetwork.com This unique reaction is specific to proteasomes, as they utilize the sidechain hydroxyl group of this N-terminal threonine as the catalytic nucleophile. nih.gov

Impact on Proteasome Subunit Functionality (Constitutive and Immunoproteasome)

Carfilzomib effectively inhibits both the constitutive proteasome (c20S), present in most cells, and the immunoproteasome (i20S), which is predominantly expressed in cells of hematopoietic origin. frontiersin.orgnih.govashpublications.org Hematologic tumor cells often express both forms of the proteasome. nih.govashpublications.org

The simultaneous and selective inhibition of both the β5 subunit of the constitutive proteasome and the β5i (LMP7) subunit of the immunoproteasome by carfilzomib is crucial for its potent anti-tumor activity in hematologic malignancies. nih.govfrontiersin.orgashpublications.org Research has shown that inhibiting either the β5 or LMP7 subunit alone is not sufficient to induce a significant anti-tumor response; however, the combined inhibition of both leads to a robust effect. ashpublications.org This dual inhibition is achieved with minimal cytotoxic effects on non-transformed cells, which are less reliant on proteasome activity for survival. frontiersin.orgashpublications.org

| Proteasome Type | Catalytic Subunits | Carfilzomib's Primary Target |

| Constitutive Proteasome (c20S) | β1 (Caspase-like), β2 (Trypsin-like), β5 (Chymotrypsin-like) | β5 |

| Immunoproteasome (i20S) | β1i (LMP2), β2i (MECL1), β5i (LMP7) | β5i (LMP7) |

Downstream Cellular Consequences of Proteasome Inhibition

The inhibition of proteasome activity by carfilzomib sets off a chain of events within the cell, ultimately leading to apoptosis (programmed cell death).

Accumulation of Polyubiquitinated Proteins

A primary and immediate consequence of proteasome inhibition is the accumulation of polyubiquitinated proteins. patsnap.comnih.gov The proteasome is the final destination for proteins tagged with ubiquitin for degradation. When its function is blocked by carfilzomib, these tagged proteins, including misfolded and damaged proteins, build up within the cell. patsnap.comclinicsinoncology.com This accumulation disrupts cellular homeostasis and is a major trigger for subsequent stress responses. patsnap.com This buildup of protein aggregates can be observed within hours of treatment. ashpublications.org

Induction of Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded and unfolded proteins, a direct result of proteasome inhibition, leads to stress in the endoplasmic reticulum (ER), a key organelle for protein synthesis and folding. patsnap.comclinicsinoncology.com This condition, known as ER stress, activates a set of signaling pathways collectively called the Unfolded Protein Response (UPR). patsnap.comamhsr.orgnih.gov The UPR is initially a pro-survival mechanism, aiming to restore ER homeostasis. patsnap.com However, prolonged and severe ER stress, as induced by persistent proteasome inhibition with carfilzomib, overwhelms the UPR's capacity to cope. patsnap.com

Activation of Apoptotic Pathways (e.g., JNK Pathway)

The accumulation of unfolded and misfolded proteins due to proteasome inhibition by Carfilzomib induces endoplasmic reticulum (ER) stress, a condition that activates the unfolded protein response (UPR). nih.govnih.gov This response, in turn, can trigger apoptotic signaling pathways, with the c-Jun N-terminal kinase (JNK) pathway playing a significant role in Carfilzomib-induced cell death. nih.govashpublications.org

Research has shown that even brief exposure to Carfilzomib can lead to a significant and lasting activation of JNK. ashpublications.org The activation of the JNK pathway is linked to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis. ashpublications.org Disruption of c-Jun activation has been demonstrated to inhibit the antiproliferative and apoptotic effects of Carfilzomib. ashpublications.org

Furthermore, Carfilzomib-induced apoptosis involves both the intrinsic and extrinsic caspase pathways. nih.govnih.gov It leads to the activation of initiator caspases such as caspase-8 and caspase-9, and the effector caspase-3. nih.govcancernetwork.com Compared to the first-generation proteasome inhibitor Bortezomib, Carfilzomib has been shown to induce higher levels of caspase-3, caspase-8, and caspase-9 activity. nih.govcancernetwork.com The activation of the extrinsic apoptotic pathway is further supported by findings that Carfilzomib can stabilize death receptor 5 (DR5), enhancing the pro-apoptotic signal. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. nih.govspandidos-publications.com The proteasome plays a crucial role in the canonical NF-κB pathway by degrading the inhibitor of NF-κB (IκB). nih.gov The degradation of IκB allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-survival genes. nih.gov

Carfilzomib effectively inhibits the NF-κB pathway by preventing the degradation of IκBα. nih.govnih.gov This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB and prevents its nuclear translocation and transcriptional activity. nih.govnih.gov Carfilzomib has been shown to completely block the phosphorylation of IκBα, a critical step for its ubiquitination and subsequent degradation by the proteasome. nih.gov

The inhibition of the NF-κB pathway is a key mechanism contributing to the anti-tumor activity of Carfilzomib. spandidos-publications.com The sensitivity of some cancer cells to Carfilzomib has been correlated with their level of constitutive NF-κB activation. spandidos-publications.com By downregulating NF-κB, Carfilzomib can suppress the expression of various genes involved in cell proliferation, apoptosis resistance, and metastasis. spandidos-publications.com

Comparative Mechanistic Analysis with Other Proteasome Inhibitors

The mechanistic distinctions between Carfilzomib and other proteasome inhibitors, particularly the first-generation inhibitor Bortezomib, are crucial for understanding their different clinical profiles.

| Feature | Carfilzomib | Bortezomib |

| Binding to Proteasome | Irreversible | Reversible |

| Selectivity | Highly selective for chymotrypsin-like activity (β5 and β5i subunits) | Inhibits chymotrypsin-like and to a lesser extent caspase-like activity |

| Off-Target Activity | Minimal off-target activity against other serine proteases | Inhibits other serine proteases like cathepsin G and HtrA2/Omi |

| JNK Activation | Enhanced JNK phosphorylation compared to Bortezomib | Activates JNK pathway |

| Caspase Activation | Greater increase in caspase-3, -8, and -9 activity compared to Bortezomib | Induces caspase activation |

Data sourced from multiple preclinical and clinical studies. dovepress.comnih.govcancernetwork.comashpublications.orgaacrjournals.org

One of the most significant differences is the nature of their binding to the proteasome. Carfilzomib binds irreversibly, leading to sustained inhibition of proteasome activity. dovepress.comnih.gov In contrast, Bortezomib is a reversible inhibitor. dovepress.com This difference in binding kinetics may contribute to Carfilzomib's ability to overcome resistance to Bortezomib. nih.gov

Carfilzomib also exhibits greater selectivity for the chymotrypsin-like activity of the proteasome compared to Bortezomib. dovepress.comcancernetwork.com Bortezomib has been shown to have off-target activity against other serine proteases, such as cathepsin G and HtrA2/Omi, which is not observed to the same extent with Carfilzomib. cancernetwork.comaacrjournals.org The inhibition of HtrA2/Omi, a protein involved in neuronal survival, by Bortezomib has been suggested as a potential mechanism for its associated peripheral neuropathy, a side effect that is less common with Carfilzomib. dovepress.comaacrjournals.org

Structure Activity Relationship Sar Studies of Carfilzomib and Its Derivatives

Elucidation of Essential Pharmacophores for Proteasome Binding and Inhibition

The fundamental pharmacophore of carfilzomib (B1684676) consists of two key elements: a peptide backbone and an α',β'-epoxyketone warhead. nih.govfrontiersin.org The peptide portion is responsible for the selective and tight binding to the substrate-binding channels of the proteasome, while the epoxyketone moiety acts as the reactive group that forms a covalent bond with the active site. nih.govrsc.org

The peptide backbone of carfilzomib, (2S)-N-((S)-1-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2 phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4 phenylbutanamido)-4-methylpentanamide, is a tetrapeptide analog. frontiersin.orgwikipedia.org This peptide sequence is crucial for positioning the epoxyketone warhead correctly within the active site of the proteasome's β5 subunit, which exhibits chymotrypsin-like (ChT-L) activity. nih.govashpublications.org The interaction is stabilized by the formation of an antiparallel β-sheet configuration through hydrogen bonding between the inhibitor's peptide backbone and conserved residues of the proteasome's catalytic subunits. nih.gov

A morpholino group at the N-terminus of the peptide was introduced to enhance the solubility of the molecule. yale.edu This modification was a key step in transforming the lead compound YU101 into the clinically viable drug, carfilzomib. yale.edu

Role of the Epoxyketone Moiety in Irreversible Binding and Potency

The α',β'-epoxyketone moiety is the critical electrophilic "warhead" of carfilzomib, responsible for its irreversible inhibition of the proteasome. rsc.orgfda.gov This functional group covalently binds to the N-terminal threonine residue of the proteasome's active sites. drugbank.com Specifically, the epoxyketone pharmacophore of carfilzomib forms an irreversible covalent bond with the chymotrypsin-like active site of the 20S proteasome. fda.gov

The mechanism of inhibition involves a two-step process. Initially, the hydroxyl group of the active site threonine attacks the carbonyl carbon of the epoxyketone. This is followed by an intramolecular cyclization where the amino group of the same threonine residue attacks one of the carbons of the epoxide ring. This results in the formation of a stable seven-membered 1,4-oxazepane (B1358080) ring adduct or a six-membered morpholino ring, effectively and irreversibly blocking the catalytic activity of the proteasome. frontiersin.orgresearchgate.netmdpi.com This irreversible binding contrasts with the reversible mechanism of the first-generation proteasome inhibitor bortezomib (B1684674), which may contribute to carfilzomib's distinct activity and toxicity profile. nih.govfda.gov The recovery of proteasome activity after carfilzomib exposure requires the synthesis of new proteasome proteins. fda.gov

Influence of Leucine (B10760876) and Other Amino Acid Substitutions on Activity

The specific amino acid sequence of the peptide backbone plays a crucial role in the selectivity and potency of carfilzomib. The P1 leucine residue is thought to form favorable interactions within the S1 pocket of the β5 subunit. nih.gov SAR studies have explored the impact of substituting various amino acids at different positions (P1, P2, P3, and P4) of the peptide chain.

Systematic replacement of the P2-P4 side chains of the parent natural product, epoxomicin, led to the development of YU101, a synthetic tetrapeptide epoxyketone with significantly increased potency and selectivity. yale.edu Further modifications, including the introduction of a morpholino cap for increased solubility, resulted in carfilzomib. yale.edu

Studies on carfilzomib analogs have shown that modifications to the peptide backbone can significantly impact activity. For instance, the development of oprozomib (B1684665) (ONX-0912), an orally bioavailable analog, involved systematic SAR studies to optimize its properties. mdpi.comresearchgate.net Research into overcoming carfilzomib resistance has also involved synthesizing derivatives with altered peptide backbones. nih.gov For example, introducing a β-phenylalanine into the backbone was explored to potentially increase biological activity and metabolic stability. nih.gov

Chemical Modification Strategies for Enhanced Selectivity and Potency

Modifications to the peptide backbone are a key strategy for enhancing the selectivity and potency of carfilzomib analogs. The goal is often to improve binding affinity for specific proteasome subunits, such as the immunoproteasome subunits, or to improve physicochemical properties like oral bioavailability.

One approach has been the synthesis of tripeptide analogs of carfilzomib. researchgate.net These efforts have led to the discovery of potent inhibitors, some of which exhibit selectivity for the immunoproteasome. For example, replacing the N-terminal cap of certain non-peptide inhibitors with the hydrophilic 2-morpholino acetic acid cap found in carfilzomib and extending the inhibitor's length with an L-leucine residue at the P4 position has been investigated. scispace.com

Furthermore, the development of macrocyclic peptide aldehydes, inspired by the structure of TMC-95A, represents another strategy. nih.gov These compounds aim to combine the potency of peptide aldehydes with the selectivity conferred by a macrocyclic structure. In the design of these inhibitors, a leucine residue was chosen for the P1 position based on the peptide sequence of carfilzomib to promote favorable interactions in the S1 pocket of the β5 subunit. nih.gov

While the epoxyketone is a highly effective electrophilic warhead, research has also explored other electrophilic groups to modulate activity and overcome resistance. Various electrophilic traps have been investigated in the design of proteasome inhibitors, including aldehydes, boronic acids, α-ketoaldehydes, β-lactones, and vinyl sulfones. nih.gov

In the context of carfilzomib analogs, the focus has largely remained on the epoxyketone due to its high selectivity for the proteasome over other proteases. nih.govnih.gov However, modifications in the vicinity of the epoxyketone have been explored. For example, introducing hydrophilic residues at the P1' position (adjacent to the epoxyketone) of peptide epoxyketones has been shown to improve proteasome inhibitory potency. nih.gov Docking studies suggested that a hydroxyl group at the P1' position could form favorable hydrogen bonds within the S1' pocket of the proteasome, leading to increased potency against both the constitutive proteasome (β5) and the immunoproteasome (β1i). nih.gov

Modifications on the Peptide Backbone

Development of Analogs with Tuned Physicochemical Attributes

A significant focus of SAR studies on carfilzomib has been the development of analogs with improved physicochemical properties, particularly oral bioavailability. Carfilzomib itself is administered intravenously. researchgate.net

The development of oprozomib is a prime example of this effort. Through systematic SAR studies, researchers identified oprozomib as an orally bioavailable analog of carfilzomib. mdpi.comresearchgate.net This was achieved through chemical modifications of the carfilzomib structure to enhance its absorption from the gastrointestinal tract.

Another strategy to improve the properties of carfilzomib involves formulation. For instance, the use of cyclodextrins in the formulation of Kyprolis® improves the aqueous solubility of carfilzomib. frontiersin.orggoogle.com Research is also ongoing to develop novel formulations, such as those using polymer micelles, to improve metabolic stability and anticancer efficacy. nih.gov

The development of metabolically stable proteasome inhibitors with non-peptide scaffolds is also an active area of research to overcome the limitations of peptide-based inhibitors like carfilzomib. google.com

Computational Chemistry and Molecular Modeling of Carfilzomib Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational method used to predict the preferred orientation and conformation of a ligand when bound to a receptor's active site. mdpi.com This technique has been instrumental in elucidating the binding mechanism of carfilzomib (B1684676) with its primary target, the 20S proteasome, as well as potential off-targets. mdpi.comnih.gov

Docking simulations accurately predict how carfilzomib's morpholino and peptide backbone moieties orient within the proteasome's β5 subunit binding pocket. The simulations reveal the critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex before the formation of the irreversible covalent bond between the drug's epoxyketone warhead and the catalytic N-terminal threonine residue of the proteasome. acs.orgzju.edu.cn Studies have determined the crystal structure of the human proteasome in a carfilzomib-bound state, which serves as a crucial validation for the accuracy of docking predictions. cam.ac.uk

Computational docking has also been employed to investigate carfilzomib's interactions with other proteins. For instance, docking studies identified the Insulin-Degrading Enzyme (IDE) as a potential non-proteasomal target. nih.gov These simulations predicted favorable binding affinities for carfilzomib to IDE, which were later confirmed by in vitro experiments. nih.gov Similarly, the binding modes of carfilzomib to bacterial enzymes have been explored, highlighting the broad applicability of this computational approach. researchgate.net

Table 1: Predicted Binding Affinities of Carfilzomib with Various Protein Targets from Molecular Docking Studies

| Protein Target | Organism/System | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Insulin-Degrading Enzyme (IDE) | Human | -8.9 to -9.9 | nih.gov |

| FabI | Klebsiella pneumoniae | -9.0 | researchgate.net |

| FabV | Klebsiella pneumoniae | -8.5 | researchgate.net |

| InhA | Mycobacterium tuberculosis | -9.7 | researchgate.net |

Molecular Dynamics Simulations for Ligand-Receptor Stability Analysis

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of a ligand-receptor complex over time, providing insights into its stability. frontiersin.orgmdpi.com Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess the conformational stability of the carfilzomib-protein complex. mdpi.com

In these simulations, the system's trajectory is calculated over a period, allowing researchers to monitor key metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms. mdpi.comresearchgate.net A stable complex is typically characterized by low and converging RMSD values, indicating that the ligand remains securely bound within the active site without significant conformational changes. researchgate.net

For example, MD simulations of the carfilzomib-FabI complex showed that the system reached stability after 4 nanoseconds (ns) and maintained an average RMSD of 2.2 Å for the remainder of the 25 ns simulation, confirming a stable interaction. researchgate.net Beyond protein targets, reactive MD simulations have been used to assess the chemical stability of carfilzomib's pharmacophore on surfaces like zinc oxide nanocarriers, revealing potential degradation pathways that could inactivate the drug. rsc.org

Table 2: Example of MD Simulation Data for Ligand-Receptor Complex Stability

| Complex | Simulation Time (ns) | Time to Stability (ns) | Average RMSD (Å) | Reference |

|---|---|---|---|---|

| Carfilzomib-FabI | 25 | 4 | 2.2 | researchgate.net |

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA)

To obtain a more quantitative estimate of binding affinity than docking scores alone, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are widely used. nih.govwalshmedicalmedia.com These end-point methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, based on snapshots extracted from an MD simulation trajectory. ambermd.orgfrontiersin.org

The binding free energy (ΔG_bind) is calculated by considering the energy difference between the bound complex and the unbound receptor and ligand. ambermd.org The calculation includes contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govfrontiersin.org While computationally less demanding than more rigorous methods like free energy perturbation, MM-PBSA/GBSA provides a reliable ranking of binding affinities for different ligands binding to the same target. walshmedicalmedia.com These calculations are crucial for lead optimization, helping to prioritize compounds with the most favorable energetic profiles for synthesis and experimental testing. frontiersin.org

Table 3: Illustrative Components of a MM-PBSA/GBSA Binding Free Energy Calculation

| Energy Component | Description | Typical Contribution |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | Energy from van der Waals interactions. | Favorable (Negative) |

| Electrostatic Energy (ΔE_elec) | Energy from electrostatic interactions. | Favorable (Negative) |

| Polar Solvation Energy (ΔG_polar) | Energy required to transfer the molecule from vacuum to a polar solvent. | Unfavorable (Positive) |

| Non-Polar Solvation Energy (ΔG_nonpolar) | Energy related to cavity formation and solvent-accessible surface area (SASA). | Favorable (Negative) |

| Total Binding Free Energy (ΔG_bind) | Sum of all energy components. | More negative values indicate stronger binding. |

Pharmacophore Modeling and Virtual Screening for Novel Inhibitors

Pharmacophore modeling is a powerful technique in computer-aided drug design used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. mdpi.com A pharmacophore model can be generated either from a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). mdpi.com

For carfilzomib, a structure-based pharmacophore model was developed using its complex with the malarial proteasome β5 subunit. mdpi.com This model identified a specific set of features crucial for binding: three hydrogen-bond acceptors, two hydrogen-bond donors, and one hydrophobic region. mdpi.com

Once validated, such a pharmacophore model serves as a 3D query for virtual screening of large chemical databases. dntb.gov.uaucl.ac.uk This process rapidly filters vast libraries of compounds to identify novel molecules that possess the required pharmacophoric features, and thus have a high probability of being active against the target. dntb.gov.ua This approach accelerates the discovery of new chemical entities that can serve as starting points for the development of novel proteasome inhibitors. nih.govmdpi.com

Table 4: Pharmacophore Features Derived from the Carfilzomib-Proteasome Complex

| Pharmacophore Feature | Count | Representation |

|---|---|---|

| Hydrogen-Bond Acceptor | 3 | Green |

| Hydrogen-Bond Donor | 2 | Magenta |

| Hydrophobic Region | 1 | Cyan |

Source: Based on the pharmacophore model from the malarial proteasome bound to carfilzomib. mdpi.com

In Silico Identification of Potential Off-Targets and Selectivity Profiling

A critical aspect of drug development is ensuring high selectivity for the intended target to minimize adverse effects. nih.gov Computational methods, including in silico database mining and molecular docking, are pivotal in predicting potential off-targets and understanding a drug's selectivity profile. aacrjournals.orgresearchgate.net

Studies comparing carfilzomib with the first-generation proteasome inhibitor bortezomib (B1684674) have highlighted carfilzomib's superior selectivity. aacrjournals.org Multifaceted approaches that include screening against panels of purified enzymes and in silico database mining have shown that carfilzomib exhibits minimal to no inhibitory activity against a broad range of non-proteasomal serine proteases. aacrjournals.orgresearchgate.net This high specificity is attributed to its α',β'-epoxyketone pharmacophore, which is highly specific for the N-terminal threonine active sites of the proteasome, unlike the boronate warhead of bortezomib that can also react with serine residues. researchgate.net

Furthermore, computational and structural studies have elucidated the basis for carfilzomib's selectivity among the different catalytic sites within the proteasome itself. cam.ac.uk The structure of the carfilzomib-proteasome complex reveals that while it binds effectively to the chymotrypsin-like (β5) site, steric hindrance in the binding pockets of the caspase-like (β1) and trypsin-like (β2) sites prevents efficient binding, explaining its preferential activity. cam.ac.uk

Table 5: Comparative In Silico and In Vitro Selectivity Profile

| Compound | Primary Target | Activity Against Off-Target Serine Proteases | Reference |

|---|---|---|---|

| Carfilzomib | 20S Proteasome (β5 subunit) | Minimal to no activity | aacrjournals.orgresearchgate.net |

| Bortezomib | 20S Proteasome | Inhibits several, including CatG, chymase, and HtrA2/Omi | aacrjournals.org |

In Vitro Mechanistic Investigations and Cellular Biology Studies

Enzymatic Assays for Proteasome Catalytic Activities (ChT-L, T-L, PGPH)

The 26S proteasome, a multi-catalytic enzyme complex, is central to protein degradation in eukaryotic cells. nih.gov It possesses three main catalytic activities: chymotrypsin-like (ChT-L or β5), trypsin-like (T-L or β2), and post-glutamyl peptide hydrolase-like (PGPH) or caspase-like (C-L or β1). nih.govresearchgate.net Carfilzomib (B1684676) and its analogs, including alkene leucine (B10760876) carfilzomib, primarily target the ChT-L activity of the proteasome. nih.govfrontiersin.org

Enzymatic assays are employed to determine the inhibitory potential of compounds like alkene leucine carfilzomib on these specific catalytic sites. These assays typically utilize fluorogenic substrates that, upon cleavage by the respective proteasome subunit, release a fluorescent molecule, allowing for the quantification of enzymatic activity.

Studies have shown that carfilzomib irreversibly binds to the β5 subunit of the 20S proteasome, leading to potent and selective inhibition of ChT-L activity. nih.gov While carfilzomib has a high selectivity for the ChT-L site, its effects on T-L and PGPH activities are significantly less pronounced at therapeutic concentrations. frontiersin.org In one study, after a single dose of carfilzomib, the median ChT-L levels in peripheral blood decreased by over 70%. nih.gov The ChT-L and caspase-like activities were observed to decrease throughout the treatment period. nih.gov

The development of analogs often involves assessing their inhibitory profile against all three catalytic sites to understand their specificity and potential off-target effects. For instance, while the primary focus is on ChT-L inhibition for anti-cancer effects, modulation of the T-L site has been shown to sensitize cancer cells to ChT-L inhibitors. researchgate.net

Table 1: Proteasome Catalytic Activities and Their Inhibitors

| Catalytic Subunit | Activity Name | Primary Inhibitor Focus |

|---|---|---|

| β5 | Chymotrypsin-like (ChT-L) | Carfilzomib, Bortezomib (B1684674) |

| β2 | Trypsin-like (T-L) | Investigational sensitizing agents |

Cellular Assays for Proteasome Inhibition and Protein Accumulation

Cellular assays are critical for confirming that the enzymatic inhibition observed in isolated proteasomes translates to functional effects within a cellular context. Treatment of cells with carfilzomib leads to the accumulation of proteasome substrates, a hallmark of proteasome inhibition.

Western blotting is a common technique used to detect the accumulation of specific poly-ubiquitinated proteins and key regulatory proteins that are normally degraded by the proteasome. This accumulation disrupts normal cellular processes and can trigger downstream signaling pathways leading to cell death.

Induction of Apoptosis and Cell Cycle Modulation in Specific Cell Lines

The inhibition of the proteasome by compounds like this compound leads to the accumulation of misfolded and regulatory proteins, ultimately inducing programmed cell death, or apoptosis. nih.gov Studies have demonstrated that carfilzomib induces apoptosis in various cancer cell lines, including those resistant to other treatments. nih.gov

The induction of apoptosis is often confirmed by observing the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of caspases, which are the executioner enzymes of apoptosis. nih.gov Furthermore, carfilzomib has been shown to upregulate pro-apoptotic proteins such as Bak. nih.gov

In addition to apoptosis, proteasome inhibitors can modulate the cell cycle. Carfilzomib has been observed to induce a G2/M phase cell cycle arrest in lymphoma cell lines. nih.gov This arrest prevents the cells from progressing through mitosis, further contributing to the anti-proliferative effects of the compound.

Analysis of Stress Response Pathways (e.g., UPR Markers)

The accumulation of unfolded and misfolded proteins due to proteasome inhibition triggers a cellular stress response known as the unfolded protein response (UPR). nih.govgoogle.com The UPR is a complex signaling network that initially aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged or severe. nih.gov

The UPR is mediated by three main sensor proteins in the endoplasmic reticulum (ER) membrane: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.govmdpi.commdpi.com

Studies have shown that carfilzomib activates the UPR. nih.gov This is evidenced by the increased expression of UPR markers such as GRP78 (also known as BiP) and CHOP. amhsr.org For example, 50 nM of carfilzomib was found to significantly upregulate the expression of GRP78 and CHOP in a time-dependent manner in uterine corpus endometrial carcinoma cells. amhsr.org Western blotting also revealed a dose-dependent upregulation of GRP78 and CHOP after 24 hours of carfilzomib treatment. amhsr.org Specifically, carfilzomib has been shown to enhance the expression of phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α), key components of the PERK pathway. amhsr.org

Investigation of Signaling Pathway Perturbations

Beyond the UPR, proteasome inhibition by carfilzomib perturbs various other signaling pathways critical for cancer cell survival and proliferation. One significant pathway affected is the NF-κB signaling pathway. Proteasome inhibition prevents the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm and inhibiting its anti-apoptotic functions.

Furthermore, carfilzomib has been found to activate the JNK/p38 MAPK signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis. nih.gov The activation of this pathway is linked to the production of reactive oxygen species (ROS) and subsequent ER stress. nih.gov In hepatocellular carcinoma cells, carfilzomib dramatically increased the levels of phosphorylated p38 MAPK and phosphorylated JNK in a dose-dependent manner. nih.gov

In carfilzomib-resistant multiple myeloma cells, signaling pathway enrichment analysis has indicated that pathways such as cytokine-cytokine receptor interaction, autophagy, and the ErbB signaling pathway are aberrant. nih.gov

Mechanistic Studies on Resistance to Proteasome Inhibitors

Despite the efficacy of proteasome inhibitors, the development of resistance is a significant clinical challenge. biorxiv.org Mechanistic studies are crucial to understand how cancer cells evade the cytotoxic effects of these drugs.

Molecular Basis of Acquired Resistance

Acquired resistance to carfilzomib can arise through several molecular mechanisms. One identified mechanism is the increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. biorxiv.orgnih.gov P-gp can actively transport carfilzomib out of the cell, reducing its intracellular concentration and efficacy. nih.gov

Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome, can also confer resistance by altering the drug-binding site. nih.gov However, studies have shown that cells resistant to one proteasome inhibitor may remain sensitive to another, suggesting different binding interactions and resistance profiles. nih.gov

Multi-omics analyses of carfilzomib-resistant multiple myeloma cell lines have revealed significant downregulation of metabolic pathways associated with mitochondrial dysfunction. biorxiv.org Furthermore, several key genes have been implicated in resistance, including RICTOR, PACSIN1, KMT2D, WEE1, and GATM. biorxiv.org These findings suggest that a complex network of genetic and metabolic alterations contributes to the development of carfilzomib resistance.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carfilzomib |

| Bortezomib |

| Dexamethasone |

| Doxorubicin |

| Epoxomicin |

| Ixazomib |

| Lenalidomide |

| Oprozomib (B1684665) |

| Thalidomide |

| UMI-77 |

| Azido-Phe-Leu-Leu-4-aminomethyl-Phe-methyl vinyl sulfone (LU-102) |

| Benidipine |

Strategies for Overcoming Resistance through Chemical Intervention

The development of resistance to proteasome inhibitors like carfilzomib presents a significant challenge in the sustained treatment of various cancers. Current time information in Bangalore, IN.nih.gov A primary mechanism of this acquired resistance involves the upregulation of drug efflux pumps, particularly P-glycoprotein (P-gp), which actively removes carfilzomib from cancer cells, thereby reducing its intracellular concentration and efficacy. Current time information in Bangalore, IN.nih.govnih.gov To counteract this, research has focused on chemical modifications of the carfilzomib structure and the co-administration of agents that can circumvent these resistance mechanisms.

One emerging area of investigation involves the development of carfilzomib analogues designed to be less susceptible to P-gp-mediated efflux or to possess enhanced cytotoxic activity that can overcome the resistance phenotype. While direct, detailed research on a specific compound named "this compound" is not extensively available in peer-reviewed literature, the principles of chemical intervention to overcome carfilzomib resistance are well-documented. These strategies often involve the synthesis of peptide-based analogs that can compete for P-gp binding or inhibit its function. Current time information in Bangalore, IN.

Studies have shown that even small peptide fragments derived from the carfilzomib backbone can effectively restore sensitivity to carfilzomib in resistant cell lines. Current time information in Bangalore, IN. For instance, dipeptide analogs have demonstrated the ability to reverse P-gp-mediated resistance, suggesting that the peptide structure plays a crucial role in interacting with the efflux pump. vulcanchem.com

Another strategy to combat resistance involves the co-administration of chemical agents that inhibit pathways that cancer cells use to survive proteasome inhibition. For example, inhibitors of the caspase-like (C-L) activity of the proteasome have been shown to sensitize carfilzomib-resistant cells. vulcanchem.com Similarly, agents that disrupt autophagy, a cellular recycling process that can be upregulated in response to proteasome inhibition, have shown promise in preclinical models for overcoming carfilzomib resistance. haematologica.orgunime.it

The exploration of carfilzomib analogs, potentially including modifications like an alkene-containing leucine residue, represents a logical progression in the design of next-generation proteasome inhibitors. The introduction of an alkene group could alter the molecule's conformation, lipophilicity, and interaction with P-gp, potentially leading to retained or enhanced activity in resistant cells. However, without specific in vitro data on "this compound," its precise mechanism and efficacy in overcoming resistance remain speculative.

The table below summarizes key chemical intervention strategies and their observed effects in overcoming carfilzomib resistance based on preclinical research with related compounds.

| Intervention Strategy | Target Mechanism | Observed Effect in Carfilzomib-Resistant Cells | Reference |

| Peptide Analogs (Dipeptides) | P-glycoprotein (P-gp) Inhibition/Competition | Restoration of sensitivity to carfilzomib. | Current time information in Bangalore, IN.vulcanchem.com |

| Verapamil | P-glycoprotein (P-gp) Inhibition | Almost complete restoration of cellular sensitivity to carfilzomib. | Current time information in Bangalore, IN. |

| Caspase-Like (C-L) Proteasome Activity Co-inhibition | Alternative Proteasome Subunit Activity | Sensitization of resistant cells to carfilzomib. | vulcanchem.com |

| Chloroquine | Autophagy Inhibition | Potentiation of carfilzomib cytotoxicity. | haematologica.org |

Advanced Analytical Characterization and Bioanalytical Methodologies for Carfilzomib Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for assessing the purity of Carfilzomib (B1684676) and characterizing its degradation products. Stability-indicating methods developed using these techniques are crucial for understanding how the drug behaves under various stress conditions, ensuring the quality and integrity of the compound in research and pharmaceutical formulations.

Forced degradation studies are performed under conditions prescribed by the International Council for Harmonisation (ICH) guidelines, such as acidic, alkaline, oxidative, thermal, and photolytic stress. ijpsr.comresearchgate.net These studies have revealed that Carfilzomib is susceptible to degradation under several conditions, including high and low pH, oxidation, and light exposure. researchgate.netnih.gov It is relatively stable in neutral solutions but readily degrades under alkaline, oxidative, and photolytic stress. ijpsr.com

The decomposition products identified through these studies result from various chemical reactions, including peptide bond hydrolysis, epoxide hydrolysis, a base-catalyzed Robinson-Gabriel reaction, tertiary amine oxidation, and isomerization. researchgate.netnih.gov A UHPLC-UV method coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry has been instrumental in identifying these principal degradation products. researchgate.netnih.gov Researchers have developed and validated novel reverse-phase HPLC (RP-HPLC) and UHPLC-UV methods capable of separating Carfilzomib from its numerous process-related impurities and degradation products. researchgate.netresearchgate.net

| Parameter | HPLC Method for Impurities researchgate.net | UHPLC-UV Stability-Indicating Method researchgate.netnih.gov |

|---|---|---|

| Column | YMC-Pack ODS-A (150 mm x 4.6 mm, 3µm) | Cogent Bidentate C18 (100 mm x 2.1 mm, 2.2 µm) |

| Mobile Phase | pH 5.5 potassium di-hydrogen phosphate (B84403) buffer, acetonitrile (B52724), and methanol | Gradient of acetonitrile and ammonium (B1175870) formate (B1220265) mixture |

| Flow Rate | 0.9 mL/min | Not specified |

| Detection | UV at 220 nm | PDA Detector |

| Linearity Range | Not specified | 10–250 μg/mL |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantitative Determination in Research Matrices

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the structural elucidation and sensitive quantification of Carfilzomib. High-resolution mass spectrometry (HRMS) and tandem MS/MS are used to confirm the structure of Carfilzomib and to identify novel degradation products formed under stress conditions. researchgate.netresearchgate.net

For bioanalytical applications, highly sensitive and rapid LC-MS/MS methods have been developed and validated for the quantitative determination of Carfilzomib in various biological matrices, such as mouse plasma. researchgate.netnih.gov These methods are essential for pharmacokinetic studies. A typical method involves protein precipitation from a small plasma volume, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. researchgate.netnih.gov Detection is often performed in positive-ion electrospray ionization (ESI+) mode, using selected reaction monitoring (SRM) for high specificity and sensitivity. nih.gov

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | Phenomenex Luna C18 (50×2.0 mm id, 3µm) |

| Mobile Phase | 0.1% formic acid in acetonitrile : 0.1% formic acid in water (1:1 v/v) |

| Flow Rate | 0.3 mL/min |

| Run Time | 2.5 min |

| Ionization Mode | Positive-ion electrospray ionization (ESI+) |

| Mass Transition (SRM) | m/z 720.20 > 100.15 |

| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL |

| Linear Range | 0.075 - 1250 ng/mL |

Spectroscopic Methods for Mechanistic Insights (e.g., NMR for Binding Studies)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide profound insights into the molecular interactions of Carfilzomib. While X-ray crystallography gives a static picture, NMR can reveal dynamic interactions in solution. For instance, Saturation Transfer Difference (STD) NMR has been employed to investigate the binding of small molecules to large proteins. nih.gov

In a notable study comparing Carfilzomib and another proteasome inhibitor, Bortezomib (B1684674), STD NMR experiments were used to assess their interaction with tubulin. nih.gov The results clearly demonstrated that Bortezomib binds to both tubulin dimers and polymerized microtubules, whereas Carfilzomib did not show the same binding behavior under the experimental conditions. nih.govnih.gov This highlights the specificity of Carfilzomib's interactions and demonstrates the power of NMR in distinguishing the binding profiles of structurally different inhibitors, which may help explain their differential biological effects outside of their primary target. nih.gov The structural characterization of the Carfilzomib drug substance has also been confirmed using 1H- and 13C-NMR. pmda.go.jp

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Proteasome Complex Structural Analysis

The precise mechanism of how Carfilzomib irreversibly inhibits the proteasome has been visualized in atomic detail using X-ray crystallography. The crystal structure of the human constitutive 20S proteasome in complex with Carfilzomib was solved, providing a foundational understanding of its binding mode. rcsb.orgnih.gov

These crystallographic studies revealed that Carfilzomib forms a covalent adduct with the N-terminal threonine (Thr1) residue of the β5 subunit, which harbors the chymotrypsin-like (CT-L) activity. researchgate.net The interaction involves the formation of a morpholino ring between the drug's epoxyketone pharmacophore and the Thr1 residue. researchgate.net The structure elucidates how the S3 and S4 binding pockets of the proteasome play a pivotal role in Carfilzomib's selectivity for the chymotrypsin-like sites. rcsb.orgnih.gov

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography for studying large protein complexes like the proteasome. iucr.org It allows for structural determination of complexes that may be difficult to crystallize. High-resolution Cryo-EM structures of the human 20S proteasome bound to other inhibitors have been obtained, demonstrating the utility of this technique in drug development and for understanding ligand binding within the proteasome's inner cavity. iucr.orgresearchgate.net

| Parameter | Details |

|---|---|

| PDB ID | 4R67 |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.89 Å |

| Complex | Human constitutive 20S proteasome with Carfilzomib |

| Key Finding | Reveals covalent binding to the Thr1 of the β5 subunit and the importance of S3/S4 pockets for selectivity. rcsb.orgnih.gov |

Immunoblotting and Immunofluorescence for Protein Expression and Localization Studies

Immunoblotting, or Western blotting, is a widely used technique to investigate the cellular responses to Carfilzomib treatment by analyzing changes in protein expression. Studies have used immunoblotting to show that treatment with Carfilzomib leads to the accumulation of ubiquitinated proteins, a direct consequence of proteasome inhibition. ashpublications.org It has also been used to compare the expression patterns of different proteasome catalytic subunits (e.g., β1, β2, β5, β1i, β5i) in cell lines with varying sensitivity to Carfilzomib. d-nb.info For example, research has demonstrated that upon in vivo Carfilzomib therapy, the expression of the immunoproteasome subunit β5i (PSMB8) was significantly upregulated in bone marrow plasma cells. nih.gov

Immunofluorescence microscopy provides spatial information, allowing researchers to visualize the subcellular localization of specific proteins. This technique has been crucial in understanding mechanisms of Carfilzomib resistance and the effects of combination therapies. For instance, in Carfilzomib-resistant multiple myeloma cells, immunofluorescence revealed a more prominent nuclear localization of the transcription factor KLF4. oncotarget.com In other studies, immunofluorescence microscopy showed that combining Carfilzomib with an XPO1 inhibitor leads to an increase in the total and nuclear localization of IκBα, a key regulator of the NF-κB pathway, helping to overcome drug resistance. nih.govresearchgate.net

Q & A

Q. Tables for Quick Reference

| Technique | Application | Key Parameter |

|---|---|---|

| HPLC-UV/Vis | Purity quantification | Retention time, peak area |

| HRMS | Molecular weight validation | Mass accuracy (<5 ppm error) |

| Cryo-EM | Proteasome-binding visualization | Resolution (Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.